1-(3-aminophenyl)-N-methylmethanesulfonamide
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Overview
Description
1-(3-aminophenyl)-N-methylmethanesulfonamide is an organic compound that features an aminophenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-N-methylmethanesulfonamide typically involves the reaction of 3-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction times. The use of automated systems for the addition of reagents and control of reaction conditions would be essential for maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-aminophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as Pd/C under hydrogen atmosphere.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(3-nitrophenyl)-N-methylmethanesulfonamide.
Reduction: this compound.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
1-(3-aminophenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- **1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea
- **1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-naphthalen-1-ylurea
Uniqueness
1-(3-aminophenyl)-N-methylmethanesulfonamide is unique due to its specific structural features, such as the presence of both an aminophenyl group and a methanesulfonamide moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
1-(3-aminophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-3-2-4-8(9)5-7/h2-5,10H,6,9H2,1H3 |
InChI Key |
ARGWQOHRWZXJEX-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC(=CC=C1)N |
Origin of Product |
United States |
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